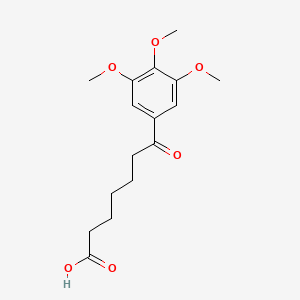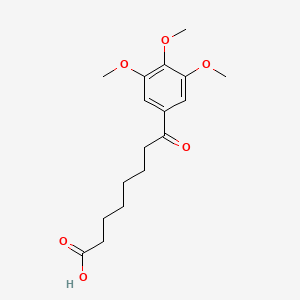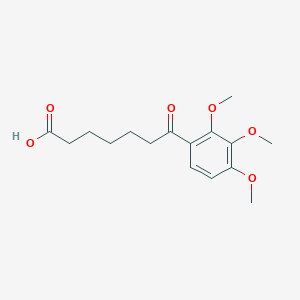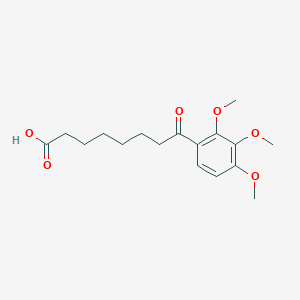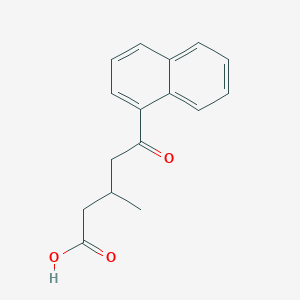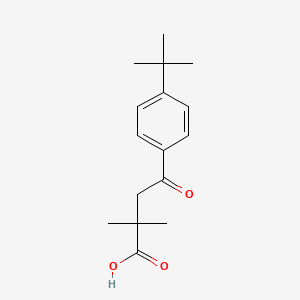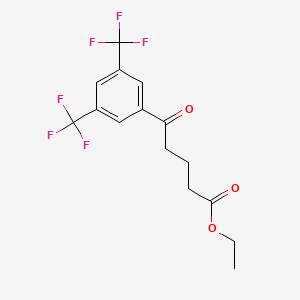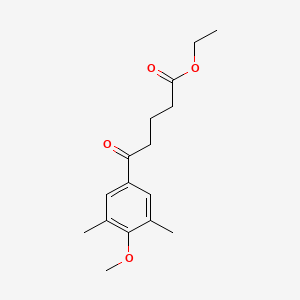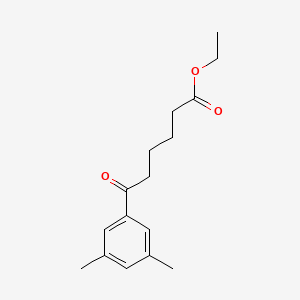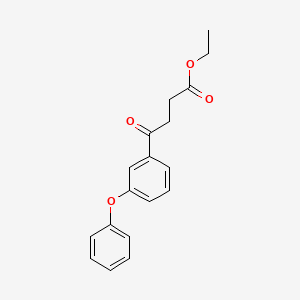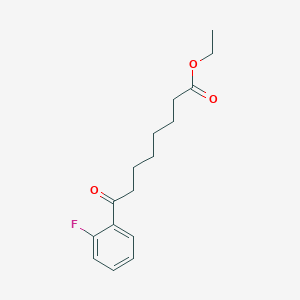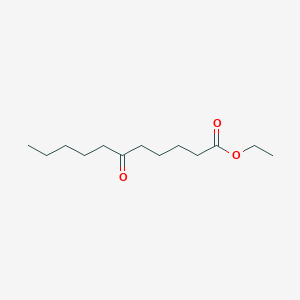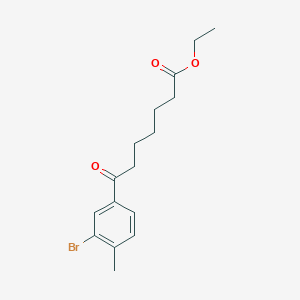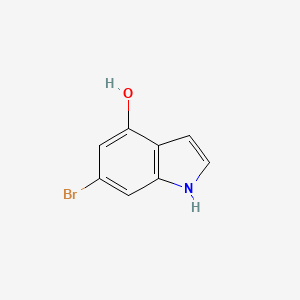
6-Bromo-1H-indol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-indol-4-ol is a brominated indole derivative, a class of compounds that are of significant interest due to their diverse biological activities and presence in many natural products. Indole derivatives are known for their potential pharmacological properties, including anti-inflammatory and COX-2 inhibitory activities, as well as their use in various synthetic applications for complex molecules .
Synthesis Analysis
The synthesis of brominated indoles often involves regioselective halogenation, which can be achieved through various synthetic routes. For instance, a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, has been developed using trifluoroacetylated indole driven hydrolysis, which allows for selective bromination at the desired position . Another example is the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, which involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade . Additionally, Pd-catalyzed cyclocarbonylation has been used to synthesize indole derivatives, demonstrating the versatility of palladium catalysis in constructing complex indole scaffolds .
Molecular Structure Analysis
The molecular structure of brominated indoles can be characterized using various spectroscopic and crystallographic techniques. X-ray single-crystal diffraction is a common method to determine the precise molecular geometry of these compounds. For example, the crystal structure of a Schiff base compound related to 6-Bromo-1H-indol-4-ol has been determined, showing that it crystallizes in the monoclinic system . Similarly, Hirshfeld surface analysis has been employed to analyze intermolecular interactions in the crystal structure of brominated indole derivatives .
Chemical Reactions Analysis
Brominated indoles can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. This allows for further functionalization through nucleophilic substitution reactions. For instance, 6-bromoindolines have been converted to 6-methoxyindolines and indoles through nucleophilic substitution with a methoxyl group . The reactivity of these compounds can also be influenced by the presence of other substituents on the indole ring, which can direct the course of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as thermal stability, electronic spectra, and molecular electrostatic potential, can be studied using various analytical techniques. Thermal analysis can reveal the stability of the compound up to a certain temperature . Spectroscopic methods, including FT-IR and UV-Vis, can be used to assign electronic spectra and investigate the electronic structure of the molecules . Computational methods like density functional theory (DFT) can provide insights into the electronic properties and predict reactivity parameters .
科学研究应用
Bioactive Compounds from Marine Sponges : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra sp. and Smenospongia sp. sponges. They isolated several compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, which showed potential as growth inhibitors of Staphylococcus epidermidis (Segraves & Crews, 2005).
Synthetic Applications : Sharma et al. (2020) developed a strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold of the anti-inflammatory compound Herdmanine D. They highlighted its potential use in the synthesis of amide derivatives (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Natural Product Synthesis : Nabi et al. (2017) used 6-bromoindole in an iridium-catalyzed triborylation-diprotodeborylation sequence to synthesize 6-bromo-4-methoxyindole. This process was part of a formal synthesis of the natural product breitfussin B (Nabi, Liyu, Lindsay, & Sperry, 2017).
Biological Studies : Ibrahim et al. (2009) isolated new ceramides from the Indonesian sponge Iotrochota purpurea, along with known 6-bromoindole alkaloids. These compounds' structures were elucidated using spectroscopic methods, highlighting the importance of 6-bromoindoles in marine natural products (Ibrahim, Mohamed, Fouad, El-Khayat, & Proksch, 2009).
Chemical Synthesis for Biological Applications : Arya et al. (2012) synthesized fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, demonstrating the use of 6-bromoindoles in creating compounds with potential antihistamic properties (Arya, Rawat, Dandia, & Sasai, 2012).
Enzyme Histochemistry : Kiernan (2007) discussed the use of indoxyl esters and glycosides, including 6-bromo-2-S-methylindoxyl sulfate, as chromogenic substrates for detecting enzyme activities in various scientific fields. These compounds react with oxygen to yield insoluble indigo dyes, useful in biochemical assays and enzyme localization (Kiernan, 2007).
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-1H-indol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWLIRDFVYLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646159 |
Source


|
| Record name | 6-Bromo-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indol-4-ol | |
CAS RN |
885518-89-8 |
Source


|
| Record name | 6-Bromo-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

